Drimentine A

Descripción general

Descripción

Drimentina A es un compuesto antibiótico novedoso que pertenece a la clase de diketopiperazinas terpeniladas. Es conocida por sus actividades antibióticas, antifúngicas y antihelmínticas. Drimentina A se deriva de bacterias actinomicetos y tiene una estructura única que la convierte en objeto de interés en varios campos de investigación científica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Drimentina A implica varios pasos clave. Uno de los métodos principales incluye el uso de cianoamidación catalizada por paladio, acoplamiento cruzado reductivo y α-alquilación de un aldehído catalizada por fotoredox. Estos pasos son cruciales para ensamblar las porciones terpenoide y alcaloide de Drimentina A a partir de materiales de partida fácilmente disponibles como la l-triptófano, la l-prolina y la (+)-esclareólida .

Métodos de producción industrial

La producción industrial de Drimentina A todavía está en investigación y desarrollo. Las rutas sintéticas mencionadas anteriormente proporcionan una base para escalar el proceso de producción. El uso de métodos catalíticos avanzados y la optimización de las condiciones de reacción son esenciales para una producción industrial eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones

Drimentina A se somete a diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran Drimentina A incluyen:

- Catalizadores de paladio para la cianoamidación.

- Agentes reductores para reacciones de acoplamiento cruzado.

- Catalizadores de fotoredox para la α-alquilación.

Principales productos formados

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Drimentine A exhibits significant antimicrobial activities, making it a candidate for developing new antibiotics. Its effectiveness against a range of pathogens includes:

- Bacterial Infections : this compound has shown activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy positions it as a potential alternative to existing antibiotics, especially in the face of rising antibiotic resistance .

- Fungal Infections : The compound also demonstrates antifungal properties, which could be beneficial in treating fungal infections that are often resistant to conventional treatments .

- Anthelmintic Activity : this compound has been investigated for its potential to combat parasitic infections, including those caused by nematodes and cestodes, which are significant in both human and veterinary medicine .

Cancer Therapeutics

Research indicates that this compound has anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines. The mechanisms through which it exerts these effects are still under investigation but may involve:

- Disruption of cellular processes critical for cancer cell survival.

- Interaction with specific molecular targets involved in cell growth and division .

Biochemical Research Applications

This compound serves as a valuable model compound in biochemical research due to its complex structure. Its applications include:

- Synthetic Chemistry : Researchers utilize this compound to explore synthetic routes and reaction mechanisms, enhancing our understanding of diketopiperazine chemistry .

- Enzyme Studies : The compound is involved in studies examining enzyme interactions and biosynthetic pathways, contributing to the broader field of natural product chemistry .

Industrial Applications

The potential industrial applications of this compound are being explored, particularly in:

- Catalysis : Its unique chemical properties may allow for the development of new catalytic processes in organic synthesis.

- Pharmaceutical Development : As a lead compound, this compound could inspire the design of novel drugs targeting infectious diseases and cancer .

Case Study 1: Antimicrobial Efficacy

A study highlighted this compound's effectiveness against multi-drug resistant bacterial strains, demonstrating its potential as a new therapeutic agent in treating infections where conventional antibiotics fail. The study reported a significant reduction in bacterial load in treated cultures compared to controls .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that this compound inhibited cell growth significantly at low concentrations. The mechanism was attributed to its interference with cell cycle progression and induction of apoptosis in malignant cells .

Mecanismo De Acción

El mecanismo de acción de Drimentina A implica su interacción con las membranas celulares bacterianas, lo que lleva a la interrupción de la integridad de la membrana e inhibición de los procesos celulares esenciales. Los objetivos moleculares y las vías involucradas en su acción todavía están bajo investigación, pero se cree que interfiere con enzimas y proteínas clave esenciales para la supervivencia bacteriana .

Comparación Con Compuestos Similares

Drimentina A es parte de una familia de compuestos conocidos como drimentinas, que incluyen Drimentina F y Drimentina G. Estos compuestos comparten una estructura similar de diketopiperazina terpenilada pero difieren en sus grupos funcionales específicos y actividades biológicas. Drimentina A es única debido a su combinación específica de propiedades antibióticas, antifúngicas y antihelmínticas .

Lista de compuestos similares

- Drimentina F

- Drimentina G

- Indotertina A

Actividad Biológica

Drimentine A is a member of the drimentine family, a class of hybrid isoprenoids derived from actinomycete bacteria. This compound has garnered interest due to its diverse biological activities, particularly in the fields of antibacterial, antifungal, and antiparasitic research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

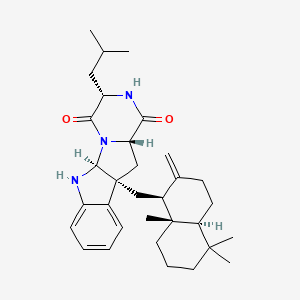

Chemical Structure and Properties

This compound is characterized by its unique terpenylated diketopiperazine structure, which differentiates it from other known classes of antibiotics. It is produced by specific strains of actinomycetes isolated from soil environments, notably from under Acacia trees in Australia .

Biological Activities

This compound exhibits a range of biological activities:

- Antibacterial Activity : It has been shown to be effective against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential for use in treating various bacterial infections .

- Antifungal Activity : this compound also demonstrates antifungal properties, being effective against several fungal strains and yeasts .

- Antiparasitic Activity : The compound shows activity against endoparasites (such as nematodes) and ectoparasites, indicating its utility in veterinary medicine as well as human health .

Efficacy Against Cancer

While this compound does not exhibit significant anticancer activity compared to other members of the drimentine family (like Drimentine C), it has been noted for its weak antitumor effects in some studies. For example, related compounds have shown modest activity against cancer cell lines such as HeLa cells .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Efficacy Level | Target Organisms/Cells |

|---|---|---|

| Antibacterial | Moderate | Gram-positive and Gram-negative bacteria |

| Antifungal | Moderate | Various fungi and yeasts |

| Antiparasitic | Moderate | Nematodes and ectoparasites |

| Anticancer | Weak | HeLa cervical carcinoma cells |

Case Studies

- Antibacterial Studies : In laboratory settings, this compound was tested against common bacterial strains, demonstrating effective inhibition at varying concentrations. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a potential lead compound for antibiotic development.

- Antifungal Research : In vitro studies highlighted the compound's efficacy against Candida species, showcasing its potential as an antifungal agent. The results suggested that this compound could be utilized in formulations aimed at treating fungal infections.

- Antiparasitic Applications : Research into the antiparasitic properties revealed that this compound could effectively inhibit the growth of certain nematodes, supporting its use in veterinary applications.

Propiedades

IUPAC Name |

(1S,4S,7S,9S)-9-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O2/c1-19(2)16-24-28(37)35-25(27(36)33-24)18-32(21-10-7-8-11-23(21)34-29(32)35)17-22-20(3)12-13-26-30(4,5)14-9-15-31(22,26)6/h7-8,10-11,19,22,24-26,29,34H,3,9,12-18H2,1-2,4-6H3,(H,33,36)/t22-,24-,25-,26-,29-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEZZWASEJCIRP-ANXNZIBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)CC5C(=C)CCC6C5(CCCC6(C)C)C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C[C@H]5C(=C)CC[C@@H]6[C@@]5(CCCC6(C)C)C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are Drimentines, and where are they found?

A1: Drimentines are a family of tetracyclic alkaloids biosynthetically originating from the condensation of sesquiterpene units onto cyclic dipeptides. [] They are primarily found in Streptomyces species, a type of actinomycete bacteria. [, , , ] For example, Drimentine A has been isolated from the reeds rhizosphere soil-derived actinomycete Streptomyces sp. CHQ-64. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data for this compound, they provide insight into its core structure. Drimentines share a fused "pyrroloindoline–diketopiperazine" core. [] This complex structure features a C3a-linked aliphatic side chain derived from sesquiterpenes. []

Q3: What is the proposed biosynthetic pathway for this compound?

A4: Although the exact biosynthetic pathway of this compound is not fully elucidated in the provided abstracts, a close relationship with Indotertine A is suggested. [, ] A potential pathway involves acidic activation of the germinal diamine moiety of Drimentine F, leading to the formation of an iminium species. This iminium species could then undergo an iminium–olefin cyclization followed by proton elimination, yielding Indotertine A. [] Additionally, research suggests the involvement of cyclodipeptide synthases and unusual tRNA-dependent diketopiperazine-terpene biosynthetic machinery in the biosynthesis of Drimentines. []

Q4: What synthetic strategies have been employed for this compound synthesis?

A5: The total synthesis of this compound has been achieved using a photocatalyzed radical conjugate addition as a key step to form the critical C10b–C12 bond within the drimentine scaffold. [, ] This approach utilizes bis(Boc-l-tryptophan) methyl ester and a derivative of (+)-sclareolide as precursors for the radical conjugate addition. []

Q5: Have there been studies exploring the Structure-Activity Relationship (SAR) of this compound?

A6: While the provided abstracts do not delve into specific SAR studies for this compound, they highlight the synthesis and biological evaluation of Δ8′-isothis compound and related compounds. [, ] These investigations likely provide insights into the impact of structural modifications on the biological activity of drimentine analogues. Additionally, research on the drimentine biosynthetic pathway, particularly the role of N-methyltransferases, contributes to understanding the structure-activity relationship within this class of compounds. []

Q6: What analytical methods are used to characterize and study this compound?

A7: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial in elucidating the structure of this compound and related compounds. [, ] Additionally, X-ray single-crystal diffraction analysis is employed to determine the absolute configuration of these complex molecules. [] Furthermore, Time-Dependent Density Functional Theory (TDDFT) calculations, specifically Electronic Circular Dichroism (ECD) calculations, assist in confirming the absolute configuration and understanding the electronic properties of this compound and its analogues. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.